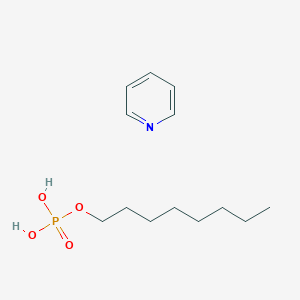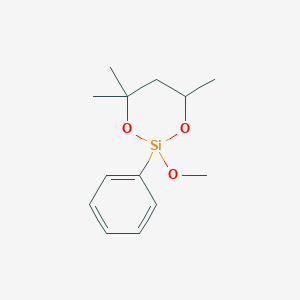
2,3,4,7,9-Pentamethoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,7,9-Pentamethoxyphenanthrene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of five methoxy groups attached to the phenanthrene core Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7,9-Pentamethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available phenanthrene. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-2,3,4,7,9-Pentamethoxyphenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2,3,4,7,9-Pentamethoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of dyes, plastics, and other materials due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,7,9-Pentamethoxyphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Phenanthrene: The parent compound, lacking methoxy groups.
2,7-Dimethoxyphenanthrene: A derivative with fewer methoxy groups.
2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene: Another methoxy-substituted phenanthrene derivative.
Uniqueness: 2,3,4,7,9-Pentamethoxyphenanthrene is unique due to the specific positioning and number of methoxy groups, which confer distinct chemical and biological properties. Its high degree of methoxylation enhances its solubility in organic solvents and may increase its biological activity compared to less substituted derivatives.
Propiedades
Número CAS |
113476-63-4 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2,3,4,7,9-pentamethoxyphenanthrene |
InChI |
InChI=1S/C19H20O5/c1-20-12-6-7-13-14(10-12)15(21-2)8-11-9-16(22-3)18(23-4)19(24-5)17(11)13/h6-10H,1-5H3 |
Clave InChI |
DKNGVACRFHEWBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C3C=C(C(=C(C3=C2C=C1)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
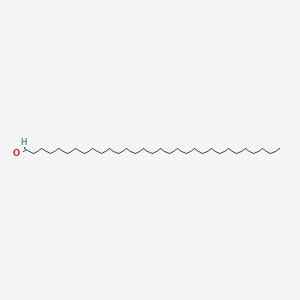
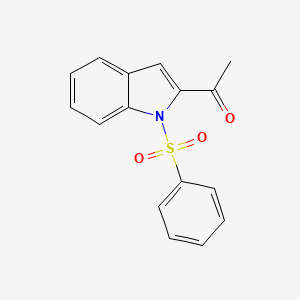

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)
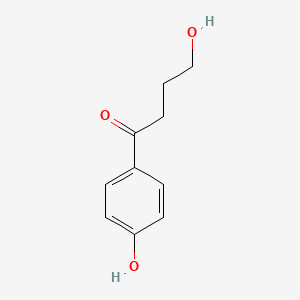
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
